(4-Isopropoxy-2,6-dimethylphenyl)methanol
Description
(4-Isopropoxy-2,6-dimethylphenyl)methanol is a substituted phenylmethanol derivative characterized by a hydroxylmethyl group (-CH2OH) attached to a benzene ring substituted with an isopropoxy group (-OCH(CH3)2) at the para position and methyl groups (-CH3) at the ortho (2 and 6) positions. Its molecular formula is C12H20O2, with a molecular weight of 196.28 g/mol.
Properties
IUPAC Name |
(2,6-dimethyl-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(2)14-11-5-9(3)12(7-13)10(4)6-11/h5-6,8,13H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYJKEQVTOBMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-2,6-dimethylphenyl)methanol typically involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process avoids the use of toxic reagents and minimizes the generation of acidic wastewater. The reaction conditions are controlled to lower temperatures, increasing the overall efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxy-2,6-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various alcohol derivatives.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Isopropoxy-2,6-dimethylphenyl)methanol serves as an intermediate in synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical reactions, such as oxidation and substitution reactions, which are essential in organic synthesis.
Biology
Recent studies have indicated that this compound may exhibit biological activity. Research has focused on its interactions with enzymes and potential effects on neuroinflammation. For instance, derivatives of this compound have shown promise in reducing neuroinflammation by targeting pathways associated with inflammatory responses .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties . It has been evaluated for its potential to act on various biological targets linked to inflammation and disease processes. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interaction with biological macromolecules .
Industry
The compound finds applications in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific chemical characteristics, such as solubility and reactivity .
Case Study 1: Neuroinflammation Research
A study published in 2022 explored the effects of derivatives of this compound on neuroinflammation in rat models. The results indicated that these compounds could modulate inflammatory markers such as TNF-α and COX-2 levels .
Case Study 2: Synthetic Applications
Research has demonstrated that this compound can be effectively used as a precursor in synthesizing other biologically active compounds. Its ability to undergo oxidation and reduction reactions allows chemists to create a variety of derivatives tailored for specific applications .
Mechanism of Action
The mechanism of action of (4-Isopropoxy-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
a. (4-Butylphenyl)methanol
- Molecular Formula : C11H16O
- Molecular Weight : 164.24 g/mol
- Substituents : A linear butyl group (-C4H9) at the para position.
- Key Differences: The isopropoxy group in the target compound introduces an ether oxygen, enhancing polarity compared to the purely hydrocarbon butyl chain.
b. (4-Methoxy-2,6-dimethylphenyl)methanol
- Molecular Formula : C10H14O2
- Molecular Weight : 166.22 g/mol
- Substituents : A methoxy group (-OCH3) at the para position.
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (Polar Solvents) | Melting Point (°C) |
|---|---|---|---|---|
| (4-Isopropoxy-2,6-dimethylphenyl)methanol | 196.28 | ~2.8 | Moderate (methanol, ethanol) | Not reported |
| (4-Butylphenyl)methanol | 164.24 | ~3.5 | Low (hexane, chloroform) | Not reported |
| (4-Methoxy-2,6-dimethylphenyl)methanol | 166.22 | ~1.9 | High (water, acetone) | Not reported |
*Estimated logP values based on substituent contributions (e.g., isopropoxy vs. methoxy) .
Biological Activity
(4-Isopropoxy-2,6-dimethylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an isopropoxy group and a hydroxyl group attached to a dimethyl-substituted phenyl ring. This unique arrangement contributes to its reactivity and potential interactions with biological targets.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their activity.
- π-π Interactions : The aromatic ring can engage in π-π interactions, which may enhance binding affinity to specific targets such as enzymes or receptors .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using IC50 values in scavenging assays against reactive oxygen species (ROS) such as DPPH and ABTS. For example, related compounds have demonstrated IC50 values ranging from 0.8 µg/ml to 6.8 µg/ml in various antioxidant assays .
Anti-inflammatory Effects
In vitro studies have shown that this compound may reduce neuroinflammation by modulating inflammatory pathways. This suggests its potential therapeutic application in neurodegenerative diseases where inflammation plays a critical role .
Anticancer Properties
Preliminary studies indicate that this compound could possess anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation with IC50 values in the low micromolar range. For instance, a related compound showed an IC50 of 0.3 µM against certain cancer cell lines, indicating potent cytotoxic effects .
Case Studies
- Neuroinflammation Study : A study evaluated the effects of this compound on neuroinflammatory markers in cultured neurons. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound.
- Cytotoxicity Assay : In a series of cytotoxicity assays against various cancer cell lines, this compound demonstrated selective toxicity, sparing normal cells while effectively reducing the viability of cancer cells.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antioxidant IC50 (µg/ml) | Anti-inflammatory Effect | Anticancer IC50 (µM) |
|---|---|---|---|
| This compound | 0.8 - 6.8 | Yes | Low micromolar |
| Related Compound A | 1.5 - 5.0 | Moderate | 0.5 |
| Related Compound B | 3.0 - 10 | Yes | 1.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
